4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Vue d'ensemble

Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole moiety is known for a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

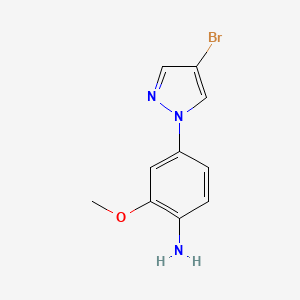

The compound features a pyrazole ring substituted with a bromine atom and a methoxy group attached to an aniline structure. This configuration is pivotal for its biological interactions.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely investigated. For example, compounds with similar structures were tested against various cancer cell lines, demonstrating potent activity. A related study reported that certain pyrazole derivatives displayed IC50 values as low as 0.07 µM against EGFR, comparable to established anticancer agents . The ability of these compounds to inhibit tumor growth was also noted in in vivo models.

3. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties against various pathogens. In particular, compounds were effective against bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives showing significant activity at concentrations as low as 6.25 µg/mL . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Study 1: Anti-inflammatory Evaluation

In a comparative study, several pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Study 2: Anticancer Screening

A series of pyrazole-based compounds were evaluated for their cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Notably, specific analogs showed promising results with IC50 values indicating potent antiproliferative effects .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C9H10BrN3O

Molecular Weight : 244.10 g/mol

CAS Number : 148138-02-7

IUPAC Name : 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline

This compound features a bromo-substituted pyrazole ring and a methoxy group attached to an aniline structure, which contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a scaffold for developing inhibitors targeting specific enzymes or receptors. For instance:

- Kinase Inhibitors : This compound can be modified to create inhibitors for kinases involved in cancer pathways, providing potential therapeutic avenues for oncology treatments.

- Antifungal Agents : Related compounds have shown antifungal activity against species such as Candida, suggesting that derivatives of this compound could be explored for similar applications.

Organic Synthesis

The compound is used in organic synthesis as a building block for more complex molecules. It can undergo various reactions including:

- Electrophilic Aromatic Substitution : The presence of the methoxy group enhances the nucleophilicity of the aniline nitrogen, facilitating further functionalization.

- Formation of Bipyrazoles : It can be utilized to synthesize bipyrazoles, which are important in medicinal chemistry for their diverse biological activities.

Material Science

In material science, derivatives of this compound are being investigated for their potential use in:

- Coordination Chemistry : The pyrazole moiety can coordinate with metal ions, forming complexes that have applications in catalysis and materials development.

- Supramolecular Chemistry : The ability of pyrazole derivatives to form hydrogen bonds makes them suitable for studies involving self-assembly processes.

Case Study 1: Kinase Inhibition

A study evaluated the potential of pyrazole derivatives as inhibitors of specific kinases involved in cellular signaling pathways. The results indicated that modifications on the pyrazole ring significantly influenced inhibitory activity, highlighting the importance of structural variations in optimizing drug candidates.

Case Study 2: Antifungal Activity

Research on related compounds demonstrated significant antifungal properties against Candida species at low concentrations (0.25 to 16 μg/mL). This suggests that this compound and its derivatives could be promising candidates for developing new antifungal agents.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-15-10-4-8(2-3-9(10)12)14-6-7(11)5-13-14/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBDLJGASMFSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.